

Prometryn-d14: A Technical Guide to Synthesis and Isotopic Purity

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Compound of Interest

Compound Name: Prometryn-d14

Cat. No.: B12299827

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of **Prometryn-d14**. Prometryn is a selective triazine herbicide, and its deuterated analogue, **Prometryn-d14**, serves as an invaluable internal standard for quantitative analysis in residue testing and environmental monitoring. The incorporation of deuterium atoms provides a distinct mass shift, enabling accurate quantification by mass spectrometry while maintaining similar chemical and physical properties to the parent compound.

Synthesis of Prometryn-d14

The synthesis of **Prometryn-d14** is achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride. The key to producing the deuterated analogue is the use of deuterated isopropylamine (isopropylamine-d7) as one of the nucleophiles. The fourteen deuterium atoms are located on the two isopropyl groups.

Reaction Scheme:

The overall synthetic pathway can be visualized as a sequential substitution of the chlorine atoms on the triazine ring.



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Caption: Synthetic pathway for **Prometryn-d14**.

Experimental Protocol: Synthesis of Prometryn-d14

This protocol outlines a plausible synthetic route based on established methods for triazine herbicide synthesis.

Step 1: Synthesis of 2,4-bis(isopropylamino-d7)-6-chloro-1,3,5-triazine

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., xylene).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of isopropylamine-d7 in the same solvent to the stirred solution of cyanuric chloride. The molar ratio of isopropylamine-d7 to cyanuric chloride should be approximately 1:1.
- After the addition is complete, continue stirring at 0-5 °C for 1 hour.

- Slowly add a second equivalent of isopropylamine (non-deuterated) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated salts.
- The filtrate containing the intermediate product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of 2,4-bis(isopropylamino-d7)-6-(methylthio)-1,3,5-triazine (**Prometryn-d14**)

- To the solution containing the intermediate from Step 1, add a solution of sodium thiomethoxide in a suitable solvent (e.g., methanol). The molar ratio of sodium thiomethoxide to the intermediate should be approximately 1:1.
- Heat the reaction mixture to reflux and maintain for 2-4 hours.
- Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to yield **Prometryn-d14** as a solid.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of **Prometryn-d14** as an internal standard. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution and enrichment of deuterated compounds.^{[1][2]} By analyzing the mass-to-charge

ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules with different numbers of deuterium atoms) can be quantified.

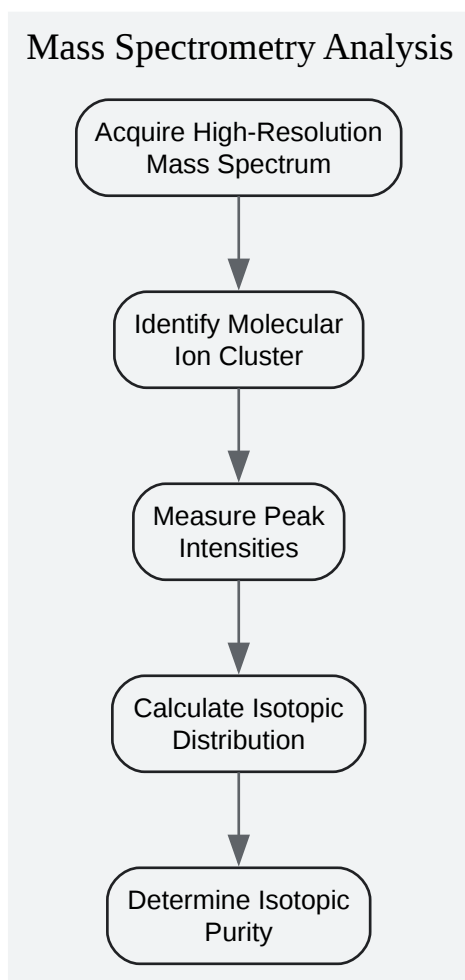
Experimental Protocol: LC-HRMS Analysis

- **Sample Preparation:** Prepare a standard solution of **Prometryn-d14** in a suitable solvent (e.g., acetonitrile).
- **Chromatography:** Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer. A C18 column is typically used for separation.
- **Mass Spectrometry:** Acquire full-scan mass spectra in positive electrospray ionization (ESI) mode over a relevant m/z range.
- **Data Analysis:**
 - Identify the molecular ion cluster of **Prometryn-d14**.
 - Measure the accurate mass and relative intensity of each peak in the cluster.
 - Calculate the isotopic distribution and compare it to the theoretical distribution for the desired level of deuteration.

Table 1: Theoretical vs. a Hypothetical Experimental Isotopic Distribution for **Prometryn-d14** (98 atom % D)

Isotopologue	Theoretical m/z	Theoretical Abundance (%)	Hypothetical Experimental Abundance (%)
d14	255.1954	74.9	74.5
d13	254.1891	21.4	21.8
d12	253.1828	2.5	2.6
d11	252.1765	0.2	0.3

Isotopic Purity Calculation Workflow



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Caption: Workflow for isotopic purity determination by MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify the isotopic enrichment. Both ^1H NMR and ^{13}C NMR are valuable in this context.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve a known amount of **Prometryn-d14** in a suitable deuterated solvent (e.g., CDCl_3).

- ^1H NMR Spectroscopy:
 - Acquire a quantitative ^1H NMR spectrum.
 - The signals corresponding to the protons on the isopropyl groups should be significantly reduced in intensity compared to the non-deuterated standard.
 - The residual proton signals can be integrated and compared to a non-deuterated internal standard to calculate the degree of deuteration.
- ^{13}C NMR Spectroscopy:
 - Acquire a ^{13}C NMR spectrum.
 - The carbon signals of the deuterated isopropyl groups will appear as multiplets due to C-D coupling, confirming the location of the deuterium atoms.

Table 2: Expected ^1H NMR Chemical Shifts for Prometryn

Protons	Chemical Shift (ppm)	Multiplicity
$-\text{CH}(\text{CH}_3)_2$	~4.2	septet
$-\text{CH}(\text{CH}_3)_2$	~1.2	doublet
$-\text{S}-\text{CH}_3$	~2.5	singlet
$-\text{NH}-$	~5.5	broad singlet

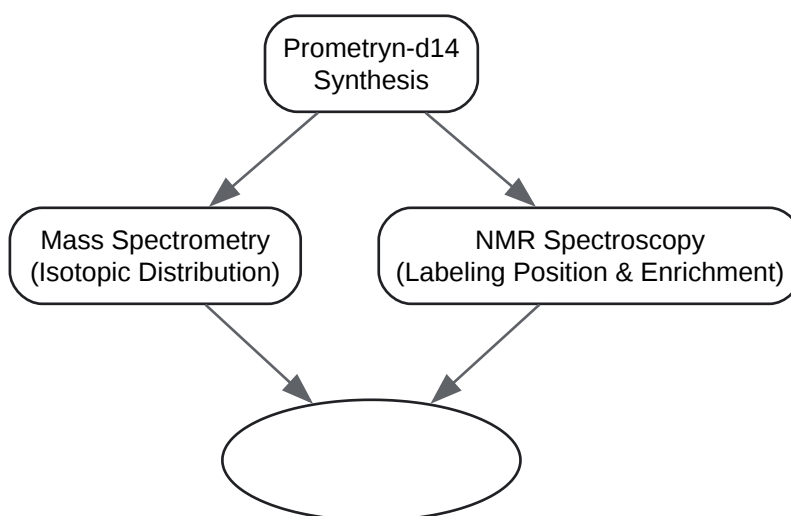
Note: In the ^1H NMR spectrum of **Prometryn-d14**, the signals for the isopropyl protons will be significantly diminished.

Table 3: Expected ^{13}C NMR Chemical Shifts for Prometryn

Carbon	Chemical Shift (ppm)
C (triazine ring)	~165-170
-CH(CH ₃) ₂	~45
-CH(CH ₃) ₂	~22
-S-CH ₃	~15

Note: In the ¹³C NMR spectrum of **Prometryn-d14**, the signals for the isopropyl carbons will show characteristic splitting patterns due to coupling with deuterium.

Logical Relationship for Purity Confirmation



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